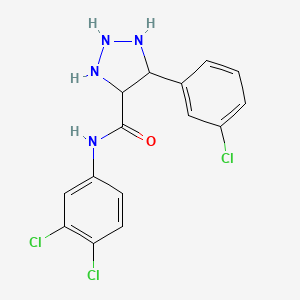
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, also known as CDC, is a chemical compound that has gained attention due to its potential use in scientific research. This compound belongs to the family of triazolidine-4-carboxamide derivatives and is known for its unique structure and properties.
Aplicaciones Científicas De Investigación
Antitumor Potential
Research reveals the synthesis and investigation of similar compounds with structural relevance to 5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide, demonstrating significant antitumor activities. For instance, Stevens et al. (1984) describe the synthesis of a novel broad-spectrum antitumor agent, highlighting the potential of these compounds in cancer treatment through their curative activity against L-1210 and P388 leukemia, suggesting a prodrug modification mechanism for enhanced efficacy (Stevens et al., 1984).
DNA Interaction and Antimicrobial Activity
Mizuno and Decker (1976) investigated the interaction of a related compound with DNA, revealing insights into its rapid hydrolysis and the subsequent effects on DNA structure and function. This study provides a foundational understanding of how these compounds can influence DNA, which could be pivotal in developing new therapeutic strategies (Mizuno & Decker, 1976).
Corrosion Inhibition
Lagrenée et al. (2002) and Bentiss et al. (2007) explore the efficiency of triazole derivatives as corrosion inhibitors, offering insights into their potential industrial applications. These studies demonstrate how this compound and similar compounds can provide significant protection against corrosion in acidic media, marking their importance in materials science and engineering (Lagrenée et al., 2002); (Bentiss et al., 2007).
Antipathogenic and Antibiofilm Properties
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of such compounds in combating microbial growth and biofilm formation, suggesting avenues for developing novel antimicrobial agents with enhanced efficacy (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
5-(3-chlorophenyl)-N-(3,4-dichlorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O/c16-9-3-1-2-8(6-9)13-14(21-22-20-13)15(23)19-10-4-5-11(17)12(18)7-10/h1-7,13-14,20-22H,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVZLHUHMPNMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(NNN2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2538253.png)
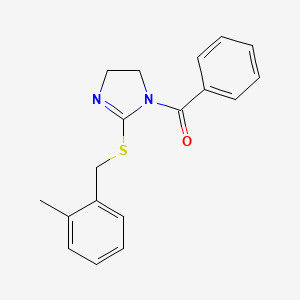
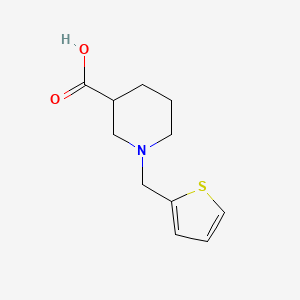

![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
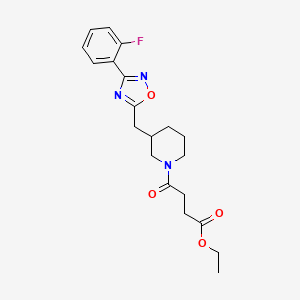
![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)



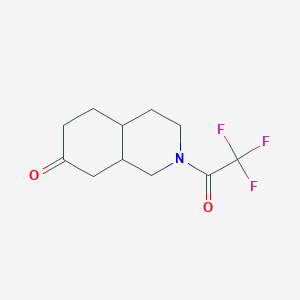
![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)